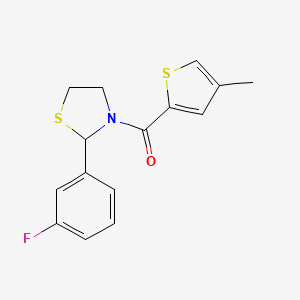

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS2/c1-10-7-13(20-9-10)14(18)17-5-6-19-15(17)11-3-2-4-12(16)8-11/h2-4,7-9,15H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZYRHRPFTCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the thiazolidine ring through the reaction of a thiol with an amine and a carbonyl compound. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the methylthiophene moiety is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) are often employed to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the thiazolidinone structure can enhance antibacterial activity through specific interactions with bacterial cell walls and metabolic pathways .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer potential. Experimental data suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a related compound was shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway, leading to increased cell death and reduced tumor growth in vitro and in vivo .

Agricultural Applications

Pesticidal Activity

The compound's structural features suggest potential applications in agriculture as a pesticide. Thiazolidinones have been reported to possess herbicidal and insecticidal activities. Specific derivatives have been tested against common agricultural pests and weeds, showing effective control rates . The mechanism of action is believed to involve disruption of metabolic processes in target organisms.

Pharmaceutical Development

Drug Formulation

The incorporation of this compound into drug formulations is being explored due to its favorable pharmacokinetic properties. Studies indicate that this compound can enhance the solubility and bioavailability of other active pharmaceutical ingredients when used as a co-formulant .

Case Studies

Several case studies highlight the practical applications of thiazolidinone derivatives:

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the methylthiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituent positions, and biological activities. Below is a comparative analysis with key examples:

| Compound | Molecular Formula | Key Substituents | Biological Activity | References |

|---|---|---|---|---|

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | C₁₈H₁₅FN₂OS | 4-Fluorophenylimino, 4-methylphenyl | Antitumor, antimicrobial | |

| JNJ16259685 | C₂₃H₂₅FN₂O₂ | 3,4-Dihydroquinoline, cis-4-ethoxycyclohexyl | mGlu1 receptor antagonist | |

| 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | C₂₅H₁₈F₄N₂O₃S | Trifluoromethyl thienopyridine, allyloxyphenyl | Kinase inhibition (hypothesized) | |

| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | C₉H₇NOS₂ | Phenyl, thioxo group | Anticonvulsant, antibacterial | |

| Teneligliptin degradation product (TENE-D1) | C₁₄H₂₃N₅OS | Thiazolidin-3-yl, pyrrolidin-2-yl | Antidiabetic (degradant of Teneligliptin) |

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenylimino group in , which may alter binding affinity to enzymatic targets (e.g., kinases or receptors). The cis-4-ethoxycyclohexyl group in JNJ16259685 confers potent mGlu1 receptor antagonism, while the 4-methylthiophenyl group in the target compound may prioritize CNS penetration due to increased lipophilicity .

Metabolic Stability: Fluorine substitution in the target compound and TENE-D1 improves metabolic resistance compared to non-fluorinated analogs like 3-phenyl-2-thioxo-thiazolidin-4-one .

Biological Activity

The compound (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄FNOS₂

- Molecular Weight : 307.4 g/mol

- IUPAC Name : [2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methylthiophene groups enhances its chemical reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on various thiazolidinone derivatives showed promising results against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anti-inflammatory Properties

Thiazolidine derivatives have been linked to anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of thiazolidine derivatives is particularly noteworthy. A study investigating various thiazolidinone compounds found that they exhibit cytotoxic effects on several cancer cell lines, including glioblastoma and breast cancer cells. The mechanisms of action include induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| LN229 (Glioblastoma) | 25 | Cytotoxicity | |

| MCF-7 (Breast Cancer) | 30 | Apoptosis induction | |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on Glioblastoma Cells : In vitro assays were conducted using LN229 cells treated with various concentrations of thiazolidinone derivatives. Results indicated significant reductions in cell viability at concentrations above 20 µM, with apoptosis confirmed through TUNEL assays.

- Anti-inflammatory Effects : A series of experiments demonstrated that thiazolidinone compounds could reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides, indicating their potential as anti-inflammatory agents.

Q & A

Basic Question

- / NMR : Assign chemical shifts by comparing with structurally analogous compounds (e.g., 3-fluorophenyl derivatives in ).

- FT-IR : Identify carbonyl stretching (~1650–1750 cm) and C-F vibrations (~1100–1250 cm) .

- UV-Vis : Analyze π→π* transitions in the thiophene and fluorophenyl groups (λmax ~250–350 nm) .

Advanced Question

Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded spectra. For example, HMBC correlations between the thiazolidine nitrogen and the carbonyl carbon can confirm methanone connectivity . Computational methods like DFT can simulate spectra to validate assignments .

How can synthetic routes be optimized to improve yield and purity of this compound?

Basic Question

- Stepwise Synthesis : Start with (3-fluorophenyl)thiazolidine and 4-methylthiophene-2-carboxylic acid. Use EDCI/HOBt coupling for methanone formation, monitoring via TLC .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol .

Advanced Question

For scalability, replace EDCI with polymer-supported carbodiimide to simplify purification. Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C, 30 min) and improve yields. Characterize intermediates via LC-MS to detect side products early .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Question

- Assay Validation : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). Cross-reference with structurally similar HDAC inhibitors (e.g., ) to identify SAR trends.

- Data Triangulation : Combine enzymatic assays (IC50) with cellular uptake studies (e.g., fluorescence microscopy) to differentiate intrinsic activity from bioavailability issues .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate blood-brain barrier permeability.

- Docking Studies : Use AutoDock Vina with HDAC8 (PDB: 1T64) to predict binding modes. Validate with free-energy perturbation (FEP) calculations .

- ADMET Prediction : SwissADME or ADMETLab2.0 can estimate logP, CYP450 interactions, and hERG inhibition .

How can researchers design structure-activity relationship (SAR) studies for fluorophenyl derivatives?

Advanced Question

- Core Modifications : Synthesize analogs with substituents at the 3-fluorophenyl (e.g., Cl, Br) or thiophene (e.g., methyl → ethyl) positions.

- Bioisosteric Replacement : Replace the thiazolidine ring with oxazolidinone or imidazolidinone to assess ring flexibility .

- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

What challenges arise in refining the compound’s X-ray structure, and how can they be mitigated?

Advanced Question

- Disorder : For flexible side chains (e.g., methylthiophene), apply geometric restraints (DFIX, SADI) in SHELXL.

- Thermal Motion : Anisotropic refinement for non-H atoms, with ISOR constraints for high B-factors .

- Validation : Check Rfree and CCDC deposition (e.g., PLATON’s ADDSYM) to detect missed symmetry .

How to confirm the stereochemical configuration of the thiazolidine ring?

Basic Question

- X-ray Crystallography : Directly assign configuration via Flack parameter or Hooft statistics .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for enantiomers .

What strategies enhance solubility for in vivo studies?

Advanced Question

- Prodrug Design : Introduce phosphate or PEG groups at the methanone carbonyl.

- Co-solvents : Use β-cyclodextrin complexes or DMSO/water mixtures (≤5% DMSO) .

How to resolve discrepancies between theoretical and experimental elemental analysis data?

Basic Question

- Sample Purity : Verify via HPLC (>95%) and TGA (to detect hydrate/solvate formation).

- Combustion Analysis : Repeat with multiple aliquots to account of hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.